2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Description
Molecular Formula: C₁₇H₁₁F₃N₂O₄S
Structural Features:
- Core structure: A pyridine ring (position 3 substituted with a carboxylic acid group) linked via a sulfanyl (-S-) bridge to a pyrrolidin-2,5-dione moiety.
- Key substituents: A 3-(trifluoromethyl)phenyl group attached to the pyrrolidine nitrogen.
Properties
IUPAC Name |
2-[2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O4S/c18-17(19,20)9-3-1-4-10(7-9)22-13(23)8-12(15(22)24)27-14-11(16(25)26)5-2-6-21-14/h1-7,12H,8H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBGNZNRWGZZSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC(=C2)C(F)(F)F)SC3=C(C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of trifluoromethyl-substituted pyrrolidine/pyridine hybrids. Below is a comparative analysis with structurally related molecules:
| Compound Name | Molecular Formula | Substituents/Modifications | Key Biological Activities | Unique Features | References |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₁F₃N₂O₄S | - 3-(Trifluoromethyl)phenyl on pyrrolidine - Pyridine-3-carboxylic acid |
Potential enzyme inhibition (e.g., carbonic anhydrase, kinases) Antimicrobial activity (in silico predictions) |
Synergistic effects of trifluoromethyl (metabolic stability) and sulfanyl bridge (binding affinity) | |
| 2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid | C₁₇H₁₁F₃N₂O₄S | 4-(Trifluoromethyl)phenyl instead of 3-substituted isomer | Reduced binding affinity in receptor assays (vs. 3-substituted) | Positional isomerism impacts steric hindrance and target engagement | |
| 5-Oxo-1-[3-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid | C₁₄H₁₂F₃NO₃ | Benzyl group replaces phenyl; lacks sulfanyl-pyridine | Moderate anti-inflammatory activity (IC₅₀ = 12 μM in COX-2 assays) | Benzyl substitution reduces rigidity but improves solubility | |
| 2-(Trifluoromethyl)pyridine-3-carboxylic acid | C₇H₄F₃NO₂ | Standalone pyridine-carboxylic acid; no pyrrolidine | Weak enzyme inhibition (e.g., carbonic anhydrase IX: IC₅₀ > 100 μM) | Absence of pyrrolidine-dione limits multi-target potential | |
| N'-{2,5-dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}-2-methoxybenzohydrazide | C₁₉H₁₅F₃N₄O₄ | Methoxybenzohydrazide replaces pyridine-carboxylic acid | Enhanced antitubercular activity (MIC = 1.6 μg/mL) | Hydrazide group introduces nucleophilic reactivity |
Key Findings
Trifluoromethyl Positioning :
- The 3-(trifluoromethyl)phenyl group in the target compound optimizes steric and electronic interactions with hydrophobic enzyme pockets, outperforming 4-substituted isomers .
- In contrast, 4-(trifluoromethyl)phenyl analogues exhibit reduced binding due to unfavorable spatial orientation .
Heterocyclic Core Impact: Pyridine-3-carboxylic acid vs. benzohydrazide: The carboxylic acid moiety enhances ionization at physiological pH, favoring interactions with positively charged residues (e.g., lysine in kinase active sites).
Sulfanyl Bridge Role :
- The sulfanyl (-S-) linkage in the target compound improves conformational flexibility, enabling adaptation to diverse binding sites. This contrasts with rigid methylene (-CH₂-) or ether (-O-) bridges in analogues like 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid .
Metabolic Stability :
- The trifluoromethyl group reduces oxidative metabolism, extending half-life compared to methoxy or chloro substituents (e.g., 4-[(2-methoxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid t₁/₂ = 8.2 h vs. 2.1 h for methoxy analogue) .
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